molecular formula C10H11NO B1526211 1-(1-Benzofuran-3-yl)ethan-1-amine CAS No. 1270473-91-0

1-(1-Benzofuran-3-yl)ethan-1-amine

Cat. No.: B1526211
CAS No.: 1270473-91-0
M. Wt: 161.2 g/mol
InChI Key: IMDAWZCPOGRWLC-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-3-yl)ethan-1-amine is a chemical compound belonging to the class of benzofuran derivatives Benzofurans are characterized by a fused benzene and furan ring structure, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzofuran-3-yl)ethan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzofuran-3-carboxylic acid with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride and is carried out in an organic solvent like methanol or ethanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-3-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Oxidation of this compound can yield corresponding oxo-compounds or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzofurans.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has shown biological activity, including potential anti-tumor and antibacterial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-(1-Benzofuran-3-yl)ethan-1-amine is compared with other similar benzofuran derivatives, such as 1-(1-Benzofuran-3-yl)ethanol and 1-(1-Benzofuran-3-yl)propan-1-amine These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

List of Similar Compounds

  • 1-(1-Benzofuran-3-yl)ethanol

  • 1-(1-Benzofuran-3-yl)propan-1-amine

  • 1-(1-Benzofuran-3-yl)butan-1-amine

  • 1-(1-Benzofuran-3-yl)pentan-1-amine

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(1-benzofuran-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDAWZCPOGRWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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